(1R,3S)-(+)-Camphoric Acid: A Technical Guide for Researchers
(1R,3S)-(+)-Camphoric Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of (1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from camphor. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, including its Chemical Abstracts Service (CAS) number, and explores its role in various chemical syntheses and biological signaling pathways. Detailed experimental protocols for the synthesis of chiral polymers and metal-organic frameworks (MOFs) are provided, alongside a visualization of its signaling pathway in osteoblast differentiation.
Introduction
(1R,3S)-(+)-Camphoric acid is a versatile chiral building block utilized in a range of applications, from asymmetric synthesis to the development of advanced materials.[1] Its rigid bicyclic structure and the presence of two carboxylic acid functional groups make it an ideal candidate for the construction of complex molecular architectures, including chiral polymers and metal-organic frameworks (MOFs).[1][2] Furthermore, recent studies have highlighted its biological activity, particularly its ability to influence cellular differentiation pathways, making it a molecule of interest in the field of drug discovery and regenerative medicine.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of (1R,3S)-(+)-Camphoric acid is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 124-83-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆O₄ | [3][6] |
| Molecular Weight | 200.23 g/mol | [3][6] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 183-189 °C | [3][6] |
| Optical Rotation | [α]20/D +46° to +48° (c=1-10 in ethanol) | [3] |
| Solubility | Slightly soluble in water (0.8 g/100 mL). Soluble in ethanol, methanol (B129727), and DMSO. | [6] |
| pKa | pK₁: 4.57; pK₂: 5.10 (at 25°C) | [6] |
| InChI Key | LSPHULWDVZXLIL-LDWIPMOCSA-N | [3] |
Biological Activity and Signaling Pathway
(1R,3S)-(+)-Camphoric acid has been demonstrated to play a role in stimulating the differentiation of osteoblasts, the cells responsible for bone formation.[3][4] This biological activity is primarily attributed to its ability to induce the expression of specific glutamate (B1630785) receptors and subsequently activate key transcription factors.[3][4]
The proposed signaling pathway is as follows: (1R,3S)-(+)-Camphoric acid induces the expression of N-methyl-D-aspartate receptor subunit 1 (NMDAR1), glutamate receptor 3/4 (GluR3/4), and metabotropic glutamate receptor 8 (mGluR8).[3][4] This induction leads to the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] The activation of these transcription factors is a critical step in the signaling cascade that ultimately promotes the differentiation of osteoblasts.[3][4]
Caption: Signaling pathway of (1R,3S)-(+)-Camphoric acid in promoting osteoblast differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving (1R,3S)-(+)-Camphoric acid, focusing on its use in the synthesis of advanced materials.
Synthesis of Chiral Polyesters from (1R,3S)-(+)-Camphoric Acid
This protocol describes the synthesis of a chiral polyester (B1180765) via direct polycondensation of (1R,3S)-(+)-Camphoric acid with a diol.
Materials:
-
(1R,3S)-(+)-Camphoric acid
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet, add (1R,3S)-(+)-camphoric acid (0.1 mol), 1,4-butanediol (0.11 mol), and p-toluenesulfonic acid (catalytic amount).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux with continuous stirring under a nitrogen atmosphere.
-
Monitor the removal of water in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting viscous liquid or solid is the chiral polyester.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polyester in a vacuum oven at 50 °C.
Synthesis of a Homochiral Lanthanide Metal-Organic Framework (MOF)
This protocol details the solvothermal synthesis of a homochiral lanthanide MOF using (1R,3S)-(+)-Camphoric acid.
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Pr(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O, or Eu(NO₃)₃·6H₂O)
-
(1R,3S)-(+)-Camphoric acid
-
Methanol
Procedure:
-
In a 20 mL glass vial, prepare a mixture of the respective lanthanide(III) nitrate hexahydrate (0.1 mmol) and (1R,3S)-(+)-camphoric acid (0.1 mmol).
-
Dissolve the mixture in 10 mL of methanol.
-
Seal the vial and heat it in an oven at 120 °C for 48 hours.
-
After the heating period, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh methanol to remove any unreacted starting materials.
-
Air-dry the final product.
Hydrothermal Synthesis of a Chiral Cobalt(II) Coordination Polymer
This protocol describes the synthesis of a one-dimensional chiral coordination polymer using (1R,3S)-(+)-Camphoric acid.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
(1R,3S)-(+)-Camphoric acid
-
1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bimb)
-
Deionized water
Procedure:
-
Prepare a mixture of CoCl₂·6H₂O (0.1 mmol), (1R,3S)-(+)-camphoric acid (0.1 mmol), and 1,4-bimb (0.1 mmol).[4]
-
Dissolve the mixture in 10 mL of deionized water in a 25 mL Teflon-lined stainless-steel autoclave.[4]
-
Seal the autoclave and heat it to 160 °C for 72 hours.[4]
-
After 72 hours, slowly cool the autoclave to room temperature over a period of 24 hours.[4]
-
Collect the resulting pink block-shaped crystals by filtration.[4]
-
Wash the crystals with deionized water and dry them in the air.[4]
Caption: General workflow for the synthesis of Metal-Organic Frameworks using (1R,3S)-(+)-Camphoric acid.
Conclusion
(1R,3S)-(+)-Camphoric acid is a valuable and versatile chiral molecule with significant potential in both materials science and drug development. Its well-defined stereochemistry allows for the synthesis of enantiopure polymers and metal-organic frameworks with potential applications in chiral separations and asymmetric catalysis. Furthermore, its demonstrated biological activity in promoting osteoblast differentiation opens new avenues for its investigation as a potential therapeutic agent. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers seeking to explore the diverse applications of this fascinating compound.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]
- 6. home.csulb.edu [home.csulb.edu]
